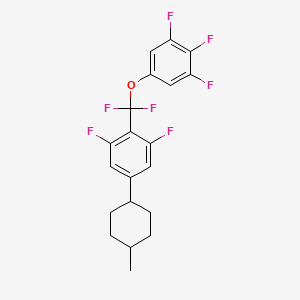
Benzonitrile,3-choro-5-methoxy-4-(trifluoromethoxy)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile core substituted with chloro, methoxy, and trifluoromethoxy groups. The trifluoromethoxy group is particularly notable for its influence on the compound’s chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-methoxy-4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene derivatives. In this process, the toluene derivative is reacted with ammonia and oxygen at elevated temperatures (400-450°C) to produce the corresponding benzonitrile . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzylamine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzonitrile derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is primarily influenced by its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro and methoxy groups.
3-(Trifluoromethyl)benzonitrile: Similar but lacks the chloro and methoxy groups.
4-Methoxybenzonitrile: Similar but lacks the trifluoromethoxy and chloro groups.
Uniqueness
Benzonitrile,3-chloro-5-methoxy-4-(trifluoromethoxy) is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the chloro and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C9H5ClF3NO2 |
|---|---|
Molecular Weight |
251.59 g/mol |
IUPAC Name |
3-chloro-5-methoxy-4-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5ClF3NO2/c1-15-7-3-5(4-14)2-6(10)8(7)16-9(11,12)13/h2-3H,1H3 |
InChI Key |
BGMBMQMBCUKURD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)
![tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15201430.png)


![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)

![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)




